3-氯-2-甲氧基苯酚

描述

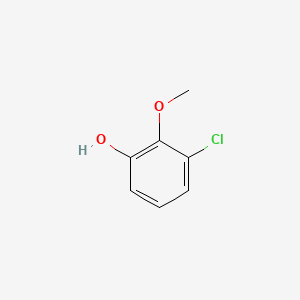

3-Chloro-2-methoxyphenol, also known by its CAS Number 77102-92-2, is a chemical compound with the molecular formula C7H7ClO2 . It has a molecular weight of 158.582 .

Synthesis Analysis

The synthesis of 3-Chloro-2-methoxyphenol and similar compounds has been a subject of research. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methoxyphenol consists of a benzene ring substituted with a chlorine atom and a methoxy group . The exact mass of the molecule is 158.013458 .

Chemical Reactions Analysis

Phenol derivatives, such as 3-Chloro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They can undergo various chemical reactions, including functionalizing and transforming functional groups around the aromatic ring .

Physical And Chemical Properties Analysis

3-Chloro-2-methoxyphenol has a density of 1.3±0.1 g/cm3 and a boiling point of 234.8±20.0 °C at 760 mmHg . The flash point is 95.8±21.8 °C . The vapour pressure is 0.0±0.5 mmHg at 25°C .

科学研究应用

Application in the Plastics, Adhesives, and Coatings Industries

- Summary of the Application: m-Aryloxy phenols, including 3-Chloro-2-methoxyphenol, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

- Results or Outcomes: The incorporation of m-aryloxy phenols into plastics, adhesives, and coatings results in improved thermal stability and flame resistance .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

- Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application: These compounds are typically added to materials to impart these properties. The specific methods of application can vary depending on the material and the desired property .

- Results or Outcomes: The addition of m-aryloxy phenols to materials can enhance their resistance to oxidation, absorption of ultraviolet light, and resistance to burning .

Synthesis of Bioactive Natural Products and Conducting Polymers

- Summary of the Application: Phenol derivatives, including m-Aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes: The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Potential Biological Activities

- Summary of the Application: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Results or Outcomes: The incorporation of m-aryloxy phenols into pharmaceuticals and other products can result in enhanced biological activities .

Synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile

- Summary of the Application: m-Aryloxy phenols can be used in the synthesis of other complex compounds. For example, 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile can be synthesized from 3-fluoro-5-chlorobenzonitrile and 3-methoxyphenol .

- Methods of Application: The process involves a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in NMP and potassium carbonate in the first step, followed by demethylation using BBr3 in DCM in the second step .

- Results or Outcomes: The result is the synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile .

Use in Household Disinfectants

- Summary of the Application: Chloro-m-cresol, a derivative of m-cresol (which is similar to 3-Chloro-2-methoxyphenol), is used as a household disinfectant .

- Methods of Application: Chloro-m-cresol is typically added to cleaning products to kill bacteria and other microorganisms .

- Results or Outcomes: The use of chloro-m-cresol in household disinfectants helps to maintain cleanliness and prevent the spread of disease .

安全和危害

未来方向

Phenol derivatives like 3-Chloro-2-methoxyphenol have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .

属性

IUPAC Name |

3-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRPFKGSKYTUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915084 | |

| Record name | 3-Chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methoxyphenol | |

CAS RN |

77102-92-2, 95156-08-4 | |

| Record name | Phenol, 3-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)